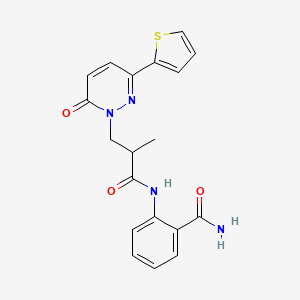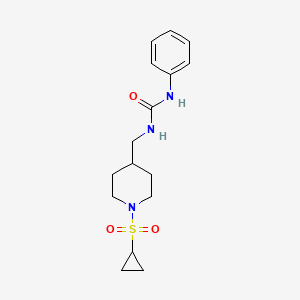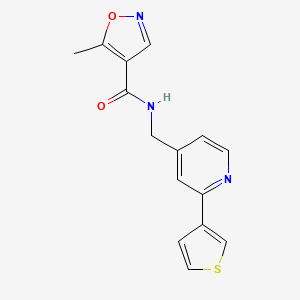
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide, also known as MPT0B390, is a novel compound that has gained significant attention from the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of small molecules and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway involved in cancer cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling pathways. This results in cell cycle arrest and apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, which is a crucial factor for the development of cancer drugs. The compound has been found to induce apoptosis in cancer cells without affecting normal cells. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are essential for tumor growth. The inhibition of angiogenesis is a promising mechanism for cancer treatment, and this compound has shown potential in this regard.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide is its potent antitumor activity against various cancer cell lines. The compound has also shown minimal toxicity in normal cells, which is a crucial factor for the development of cancer drugs. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry. The compound is also relatively new, and more studies are needed to understand its full potential and limitations.
Orientations Futures
There are several future directions for the research of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide. One of the potential applications of this compound is in combination therapy with other cancer drugs. The compound has shown synergistic effects with other cancer drugs, and this could lead to the development of more effective cancer treatments. Another future direction is the development of this compound as a targeted therapy for specific types of cancer. The compound has shown promising results in preclinical studies, and more studies are needed to understand its potential as a targeted therapy. Additionally, more studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound, which are essential factors for the development of cancer drugs.
Conclusion:
This compound is a novel compound that has shown promising results in preclinical studies for its potential applications in cancer treatment. The compound has a potent antitumor activity against various cancer cell lines and has been found to induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of this compound involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway involved in cancer cell survival and proliferation. This compound has also shown minimal toxicity in normal cells and has the potential for combination therapy with other cancer drugs. However, more studies are needed to understand its full potential and limitations.
Méthodes De Synthèse
The synthesis of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide involves a multistep process that requires expertise in organic chemistry. The initial step involves the preparation of 3-(thiophen-2-yl)-6-oxopyridazine-1(6H)-carboxylic acid, which is further reacted with 2-aminobenzamide to form the final product, this compound. The synthesis method has been optimized to obtain a high yield of the final product with good purity.
Applications De Recherche Scientifique
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and liver cancer. This compound has also been found to inhibit tumor growth in animal models of breast and lung cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
Propriétés
IUPAC Name |
2-[[2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12(19(26)21-14-6-3-2-5-13(14)18(20)25)11-23-17(24)9-8-15(22-23)16-7-4-10-27-16/h2-10,12H,11H2,1H3,(H2,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTNPNUKCSWEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]but-2-enamide](/img/structure/B2463945.png)



![[4-(6-Fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2463953.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2463955.png)
![methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2463956.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2463957.png)


![(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine](/img/structure/B2463960.png)
![3-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2463962.png)

![2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2463968.png)